251293-28-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

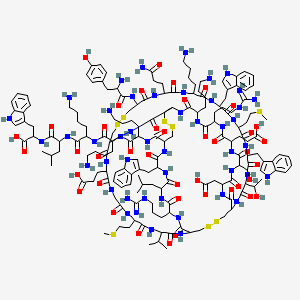

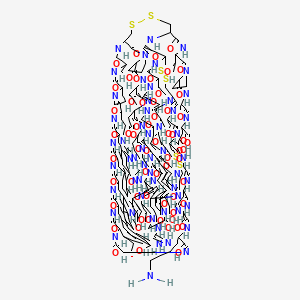

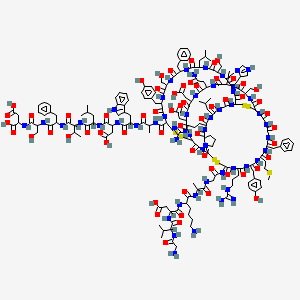

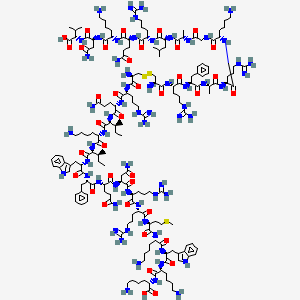

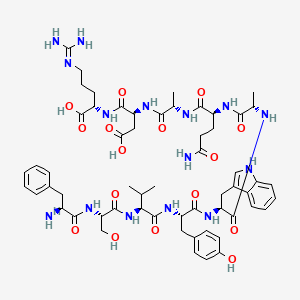

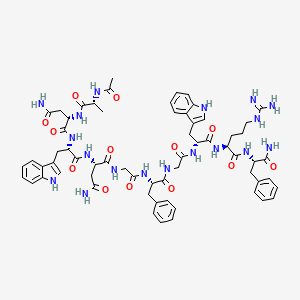

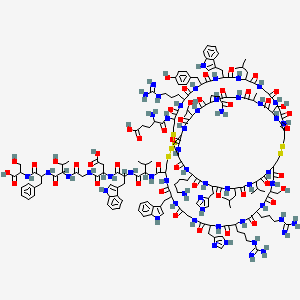

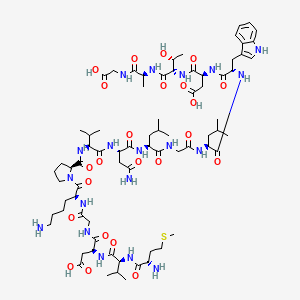

Urotensin-II is a cyclic dodecapeptide that was originally isolated from the urophysis of the goby fish, Gillichthys mirabilis . It is recognized as one of the most potent vasoconstrictors known, surpassing even endothelin-1 in its ability to constrict blood vessels . Urotensin-II is widely distributed across various species, including humans, where it plays significant roles in cardiovascular, nervous, endocrine, and renal systems .

Wissenschaftliche Forschungsanwendungen

Urotensin-II hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Cyclisierungstechniken verwendet.

Industrie: Wird zur Entwicklung von peptid-basierten Medikamenten und diagnostischen Werkzeugen verwendet.

5. Wirkmechanismus

Urotensin-II übt seine Wirkungen durch Bindung an den Urotensin-II-Rezeptor aus, einen G-Protein-gekoppelten Rezeptor. Diese Wechselwirkung aktiviert mehrere nachgeschaltete Signalwege, darunter:

RhoA/ROCK-Signalweg: Beteiligt an der Kontraktion der glatten Muskulatur und der Vasokonstriktion.

MAPK-Signalweg: Vermittelt zelluläre Reaktionen wie Proliferation und Differenzierung.

PI3K/AKT-Signalweg: Spielt eine Rolle beim Zellüberleben und Metabolismus.

Die Bindung von Urotensin-II an seinen Rezeptor führt zur Aktivierung der Proteinkinase C (PKC), die wiederum die Phospholipase C (PLC) aktiviert. Dies führt zu einem Anstieg des intrazellulären Kalziumspiegels, der letztendlich Vasokonstriktion und andere physiologische Effekte verursacht .

Ähnliche Verbindungen:

Endothelin-1: Ein weiteres starkes Vasokonstriktorpeptid mit ähnlichen Funktionen, aber unterschiedlichen Rezeptor-Wechselwirkungen.

Somatostatin: Teilt strukturelle Ähnlichkeiten mit Urotensin-II und hat überlappende biologische Aktivitäten.

Einzigartigkeit von Urotensin-II:

Potenz: Urotensin-II ist stärker als Endothelin-1 bei der Vasokonstriktion.

Rezeptorspezifität: Bindet spezifisch an den Urotensin-II-Rezeptor, was zu unterschiedlichen Signalwegen führt.

Wirkmechanismus

Target of Action

Urotensin II (human) is a potent endogenous peptide agonist for the urotensin-II receptor . The urotensin-II receptor is a G-protein-coupled receptor involved in the regulation of vasoconstriction .

Mode of Action

Urotensin II (human) interacts with its target, the urotensin-II receptor, and triggers a series of biochemical reactions. It displays arterio-selective vasoconstriction and vasodilatation in mammals in vitro and in vivo . The effects vary between species .

Biochemical Pathways

The activation of the urotensin-II receptor by Urotensin II (human) leads to vasoconstriction and vasodilatation, affecting the cardiovascular system . It has also been shown to mediate bronchoconstriction .

Pharmacokinetics

It’s known that the compound is soluble to 1 mg/ml in water .

Result of Action

The activation of the urotensin-II receptor by Urotensin II (human) can lead to various physiological effects. These include vasoconstriction and vasodilatation, which can affect blood pressure and flow . It can also cause bronchoconstriction, affecting respiratory function .

Biochemische Analyse

Cellular Effects

Urotensin II has been shown to have profound effects on various types of cells and cellular processes. It displays arterio-selective vasoconstriction and vasodilatation in mammals in vitro and in vivo . It also mediates bronchoconstriction . Urotensin II increases the expression of IL-6, IL-1β, VCAM-1, and tissue factor in vitro, exhibiting pro-inflammatory activity .

Molecular Mechanism

The molecular mechanism of Urotensin II involves its binding to the urotensin-II receptor, which is a G protein-coupled receptor. This binding activates a phosphatidylinositol-calcium second messenger system . It also inhibits glucose transport through modulation of NADPH oxidase signaling, which increases levels of reactive oxygen species and decreases phosphorylation of Akt, ERK1/2, and p38 MAPK .

Metabolic Pathways

Urotensin II is involved in the regulation of vasoconstriction

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Urotensin-II erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kupplung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Verlängerung: Weitere Aminosäuren werden nacheinander hinzugefügt, wobei die Kupplungs- und Entschützungsschritte wiederholt werden.

Cyclisierung: Das lineare Peptid wird cyclisiert, um die charakteristische zyklische Struktur von Urotensin-II zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von Urotensin-II umfasst die großtechnische SPPS, die automatisiert ist, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist auf Effizienz optimiert, wobei Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert sorgfältig gesteuert werden, um die korrekte Faltung und Cyclisierung des Peptids zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Urotensin-II durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Disulfidbindung zwischen Cysteinresten kann oxidiert werden.

Reduktion: Die Disulfidbindung kann reduziert werden, um freie Thiolgruppen zu erhalten.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Jod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Standard-Aminosäurederivate, die in der SPPS verwendet werden.

Hauptprodukte:

Oxidiertes Urotensin-II: Behält die Disulfidbindung bei.

Reduziertes Urotensin-II: Enthält freie Thiolgruppen.

Substituierte Analoga: Varianten mit veränderten biologischen Aktivitäten.

Vergleich Mit ähnlichen Verbindungen

Endothelin-1: Another potent vasoconstrictor peptide with similar functions but different receptor interactions.

Somatostatin: Shares structural similarities with Urotensin-II and has overlapping biological activities.

Uniqueness of Urotensin-II:

Potency: Urotensin-II is more potent than endothelin-1 in vasoconstriction.

Receptor Specificity: Binds specifically to the urotensin-II receptor, leading to distinct signaling pathways.

Eigenschaften

CAS-Nummer |

251293-28-4 |

|---|---|

Molekularformel |

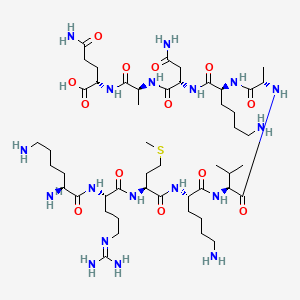

C64H85N13O18S2 |

Molekulargewicht |

1388.6 g/mol |

IUPAC-Name |

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+/m1/s1 |

InChI-Schlüssel |

HFNHAPQMXICKCF-USJMABIRSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |

Sequenz |

One Letter Code: ETPDCFWKYCV (Disulfide bridge: Cys5-Cys7) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Glu27]-PKC (19-36)](/img/structure/B612418.png)

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)